![molecular formula C4F8O B1605170 Perfluoro(tetrahydrofuran) CAS No. 773-14-8](/img/structure/B1605170.png)
Perfluoro(tetrahydrofuran)
Overview
Description
Perfluoro(tetrahydrofuran), also known as FC-75, is a fluorocarbon derivative of tetrahydrofuran with the chemical formula C8F16O . It is practically insoluble in water and is used as an inert coolant fluid in electronics and other applications, as well as a solvent . It is one of the 3M Fluorinert fluids .
Molecular Structure Analysis
Perfluorocarbons are abiotic compounds that have unique properties, such as extreme hydrophobicity and the propensity to phase separate from aqueous and organic solutions .
Chemical Reactions Analysis
The detailed THF model contains 467 species and 2390 reactions . The developed skeletal versions are combined into an overall reduced model of THF, consisting of 193 species and 1151 reactions .
Physical And Chemical Properties Analysis
Perfluoro(tetrahydrofuran) is a fluorocarbon derivative of tetrahydrofuran with the chemical formula C8F16O . It is practically insoluble in water . It has a molar mass of 416.06, a melting point of -88 °C, and a boiling point of 102 °C .
Scientific Research Applications
Octafluorotetrahydrofuran: Scientific Research Applications: Octafluorotetrahydrofuran, also known as Perfluoro(tetrahydrofuran), is a versatile compound with several unique applications in scientific research. Below are detailed sections for six distinct applications:
Greenhouse Gas Analysis
Octafluorotetrahydrofuran has been identified as a persistent greenhouse gas. Studies have reported its atmospheric observations and examined its loss processes, infrared absorption spectrum, and global warming potential (GWP) .
Proton Exchange Membrane Fuel Cells
This compound is used in the synthesis of perfluorinated monomers that possess acidic groups for proton transport, which are essential for proton exchange membrane (PEM) fuel cells .
Polymerization Processes
Octafluorotetrahydrofuran is involved in cyclopolymerization processes, contributing to the creation of polymers with specific properties such as increased resistance to chemicals and temperature .
Mechanism of Action
Safety and Hazards
Future Directions
Due to the environmental and toxicity concerns of perfluorinated compounds, there is an increasing interest in developing sustainable alternatives for removing PFAS from contaminated soil and water . The development of new perfluorinated monomers bearing acidic groups for proton transport for potential and future applications in proton exchange membrane (PEM) fuel cells is also being explored .
properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorooxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O/c5-1(6)2(7,8)4(11,12)13-3(1,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOZRAZSBQVQKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC1(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074329 | |
Record name | Perfluoro(oxacyclopentane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octafluorotetrahydrofuran | |
CAS RN |
773-14-8 | |
Record name | Perfluorotetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan, 2,2,3,3,4,4,5,5-octafluorotetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2,2,3,3,4,4,5,5-octafluorotetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoro(oxacyclopentane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octafluorotetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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